({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid, commonly known as NTFMSA, is a chemical compound with the molecular formula C10H8F3NO7S2. It is a white crystalline solid that is used in various scientific research applications. NTFMSA is a highly reactive compound that is known for its ability to modify proteins and peptides, making it a valuable tool in biochemistry and molecular biology research.
Wirkmechanismus
The mechanism of action of NTFMSA involves the reaction of the sulfonate group with the amino acid residues in the protein or peptide. This reaction results in the formation of a covalent bond between the sulfonate group and the amino acid residue, which modifies the structure and function of the protein or peptide.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTFMSA depend on the specific protein or peptide that is being modified. In general, the modification of proteins and peptides with NTFMSA can alter their structure and function, which can be used to study their role in biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NTFMSA in lab experiments is its ability to selectively modify specific amino acid residues in proteins and peptides. This allows researchers to study the specific effects of the modification on the structure and function of the molecule. However, one limitation of using NTFMSA is its reactivity, which can make it difficult to control the extent of modification and can result in non-specific modifications.
Zukünftige Richtungen
There are several future directions for the use of NTFMSA in scientific research. One direction is the development of new methods for the selective modification of proteins and peptides. Another direction is the use of NTFMSA in the synthesis of new types of peptide nucleic acids. Additionally, NTFMSA may have potential applications in drug discovery and development, particularly in the development of drugs that target specific proteins or peptides.
Synthesemethoden
The synthesis of NTFMSA involves several steps, including the nitration of 2-nitrophenol, the sulfonation of 4-nitrophenol, and the condensation of the resulting compounds. The final step involves the reaction of the resulting compound with acetic anhydride to produce NTFMSA. The synthesis of NTFMSA is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
NTFMSA is commonly used in scientific research to modify proteins and peptides. It is used as a reagent to introduce a sulfonate group into the protein or peptide, which can be used to study the structure and function of the modified molecule. NTFMSA is also used in the synthesis of peptide nucleic acids, which are synthetic molecules that mimic DNA and RNA.
Eigenschaften
Produktname |
({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid |
---|---|
Molekularformel |
C9H6F3NO8S2 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C9H6F3NO8S2/c10-9(11,12)23(20,21)5-1-2-7(6(3-5)13(16)17)22(18,19)4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI-Schlüssel |
DIPYAVYMTNZCIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.